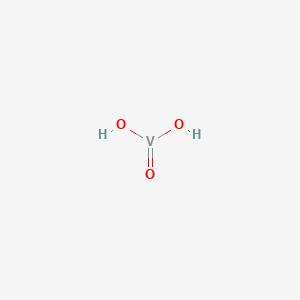

Dihydroxy(oxo)vanadium

Description

Properties

CAS No. |

30486-37-4 |

|---|---|

Molecular Formula |

H2O3V |

Molecular Weight |

100.956 g/mol |

IUPAC Name |

dihydroxy(oxo)vanadium |

InChI |

InChI=1S/2H2O.O.V/h2*1H2;;/q;;;+2/p-2 |

InChI Key |

BTMIFIWTHNRPRZ-UHFFFAOYSA-L |

Canonical SMILES |

O[V](=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Dihydroxy(oxo)vanadium(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dihydroxy(oxo)vanadium(IV), more formally known as vanadyl hydroxide or oxovanadium(IV) hydroxide, with the chemical formula VO(OH)₂. This compound is a key intermediate in the aqueous chemistry of vanadium and a precursor to various vanadium oxides. Furthermore, vanadium compounds have garnered significant interest in the field of drug development for their insulin-mimetic and potential anti-cancer properties.[1][2] This guide details the experimental protocols for its synthesis, a summary of its characterization data, and an exploration of its biological relevance.

Synthesis of this compound(IV)

The synthesis of this compound(IV) is primarily achieved through the controlled hydrolysis of oxovanadium(IV) salts, such as vanadyl sulfate (VOSO₄), in an aqueous solution. The fundamental principle involves increasing the pH of the solution to induce the precipitation of VO(OH)₂.

Experimental Protocol: Hydrolysis of Vanadyl Sulfate

This protocol outlines a common method for the laboratory-scale synthesis of this compound(IV).

Materials:

-

Vanadyl sulfate hydrate (VOSO₄·xH₂O)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Preparation of Vanadyl Solution: Dissolve a known amount of vanadyl sulfate hydrate in deionized water to create a solution with a concentration typically in the range of 0.1 M to 0.5 M. Stir the solution until the salt is completely dissolved. The solution should have a characteristic blue color, indicative of the [VO(H₂O)₅]²⁺ ion.

-

Controlled Hydrolysis: While continuously monitoring the pH and stirring the vanadyl sulfate solution, slowly add the 1 M NaOH or NH₄OH solution dropwise.

-

Precipitation: As the pH of the solution increases, a precipitate of this compound(IV) will begin to form. The precipitation is generally observed to start at a pH of around 3.5 and is largely complete by a pH of 5-6.[3]

-

Isolation of the Product: Once the precipitation is complete, cease the addition of the base. Continue stirring for a short period to ensure complete reaction. Isolate the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected precipitate several times with deionized water to remove any soluble impurities, such as sodium sulfate or ammonium sulfate.

-

Drying: Dry the purified precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition to vanadium oxides. The final product is a solid powder.

Yield: The yield of the reaction is typically high, often exceeding 90%, assuming careful control of the pH and efficient collection of the precipitate.

Characterization of this compound(IV)

A comprehensive characterization of this compound(IV) is essential to confirm its identity and purity. The following sections detail the key analytical techniques used for this purpose.

Spectroscopic Analysis

2.1.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound(IV), the IR spectrum is characterized by the presence of vanadyl (V=O) and hydroxyl (O-H) stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 (broad) | O-H stretching of hydroxyl groups and adsorbed water | [4] |

| ~1630 | H-O-H bending of adsorbed water | [5] |

| ~950 - 1000 | V=O stretching (vanadyl group) | [6][7] |

| ~500 - 700 | V-O stretching | [5] |

2.1.2. UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

The UV-Vis-NIR spectrum of this compound(IV) in the solid state exhibits characteristic d-d electronic transitions of the V⁴⁺ ion.

| Wavelength (nm) | Assignment (d-d transition) | Reference |

| ~523 | ²B₂g → ²A₁g | [8] |

| ~808 | ²B₂g → ²B₁g | [8] |

| ~1200 | ²B₂g → ²E g | [8] |

Thermal Analysis

2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides information about the thermal stability and decomposition of the compound. When heated, this compound(IV) undergoes dehydration and subsequent oxidation.[9][10][11]

| Temperature Range (°C) | Event | Mass Loss (%) |

| < 200 | Loss of adsorbed water | Variable |

| ~200 - 400 | Decomposition of VO(OH)₂ to vanadium oxides (e.g., VO₂) | ~10% (theoretical for 2VO(OH)₂ → V₂O₅ + H₂O) |

The DSC curve would show endothermic peaks corresponding to the dehydration and decomposition processes.

X-ray Diffraction (XRD)

Aqueous Chemistry and Hydrolysis Equilibria

The synthesis of this compound(IV) is intrinsically linked to the hydrolysis of the vanadyl ion (VO²⁺) in aqueous solution. The speciation of vanadium(IV) is highly dependent on the pH of the solution.

The key hydrolysis reactions are:

-

VO²⁺ + H₂O ⇌ VO(OH)⁺ + H⁺

-

2VO²⁺ + 2H₂O ⇌ (VO)₂(OH)₂²⁺ + 2H⁺

-

VO²⁺ + 2H₂O ⇌ VO(OH)₂(s) + 2H⁺

The solubility product (Ksp) for the precipitation of VO(OH)₂ is given by: Ksp = [VO²⁺][OH⁻]²

The formation of these different species can be visualized in a speciation diagram.

Relevance in Drug Development: Insulin-Mimetic Properties

Vanadium compounds, including oxovanadium species, have been extensively studied for their insulin-mimetic and insulin-enhancing effects, making them potential therapeutic agents for diabetes mellitus.[1][13][14]

Mechanism of Action

The primary mechanism by which vanadium compounds exert their insulin-like effects is through the inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B.[1][15] PTPs are enzymes that dephosphorylate and thereby inactivate the insulin receptor and its downstream signaling proteins. By inhibiting PTPs, vanadium compounds maintain the phosphorylated (active) state of key components of the insulin signaling pathway, leading to enhanced glucose uptake and metabolism.

The insulin signaling cascade begins with insulin binding to its receptor, leading to a series of phosphorylation events that ultimately result in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Vanadium compounds enhance this pathway by inhibiting the dephosphorylation of the insulin receptor and its substrates.[13][16]

Conclusion

This compound(IV) is a fundamentally important compound in vanadium chemistry with a straightforward synthesis based on the controlled hydrolysis of vanadyl salts. Its characterization reveals key spectroscopic and thermal properties that are crucial for its identification and for understanding its transformation into various vanadium oxides. The biological significance of oxovanadium species, particularly their insulin-mimetic properties, continues to drive research into their potential applications in drug development. This guide provides a foundational resource for researchers and professionals working with this versatile vanadium compound.

References

- 1. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Vanadium(IV) oxide - Wikipedia [en.wikipedia.org]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

- 15. Multifunctional actions of vanadium compounds on insulin signaling pathways: evidence for preferential enhancement of metabolic versus mitogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Crystal Structure Analysis of Dihydroxy(oxo)vanadium Complexes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structural characterization, and biological significance of dihydroxy(oxo)vanadium complexes, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding this important class of inorganic compounds.

This compound(V) complexes, characterized by the presence of a central vanadyl core ([VO]³⁺) coordinated to two hydroxyl groups, are a subject of significant interest in coordination chemistry and medicinal inorganic chemistry. Their potential as therapeutic agents, particularly as insulin-mimetic compounds, has driven extensive research into their synthesis, structural elucidation, and biological activity. This technical guide provides a detailed overview of the crystal structure analysis of these complexes, encompassing experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.

Synthesis and Crystallization of this compound Complexes

The synthesis of this compound complexes often involves the reaction of a suitable vanadium precursor, such as vanadyl sulfate (VOSO₄) or sodium vanadate (NaVO₃), with ligands capable of coordinating to the vanadium center and stabilizing the this compound core. The formation of the dihydroxy species can be achieved through the hydrolysis of aqua- or alkoxo-vanadium precursors or by the direct use of ligands containing hydroxyl moieties.

A general synthetic approach involves dissolving the vanadium salt and the desired ligand in an appropriate solvent, often a protic solvent like water or ethanol, to facilitate the formation of hydroxo ligands. The pH of the reaction mixture can be a critical parameter, influencing the protonation state of the ligands and the vanadium aqua/hydroxo species. Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling of a saturated solution.

Experimental Protocols

General Synthesis of an Oxovanadium(V) Complex with a Schiff Base Ligand

A common method for synthesizing oxovanadium(V) complexes involves the use of Schiff base ligands derived from the condensation of an aldehyde or ketone with a primary amine. The following is a representative protocol:

-

Ligand Synthesis: An equimolar mixture of the aldehyde (e.g., salicylaldehyde or a derivative) and the amine (e.g., an amino acid or an aromatic amine) is refluxed in a suitable solvent, such as ethanol or methanol, for 2-4 hours. The resulting Schiff base ligand may precipitate upon cooling and can be isolated by filtration.

-

Complexation: The synthesized Schiff base ligand is redissolved in the same solvent. To this solution, an equimolar amount of a vanadium salt, such as VOSO₄·5H₂O, is added. The reaction mixture is then refluxed for another 2-6 hours.

-

Isolation and Crystallization: After cooling, the resulting complex, which may precipitate, is collected by filtration, washed with the solvent, and dried. Single crystals for X-ray diffraction can be grown by slow evaporation of a solution of the complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF).[1][2]

Single Crystal X-ray Diffraction Analysis

The determination of the molecular structure of this compound complexes is predominantly achieved through single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, especially those on the hydroxyl groups, may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Parameters of Representative Oxovanadium(V) Complexes

The following table summarizes key crystallographic data for a selection of oxovanadium(V) complexes, providing a basis for structural comparison. While a comprehensive database for complexes strictly defined as "this compound" is limited, the presented data for related oxo-hydroxo and other oxovanadium(V) species offer valuable insights into their structural diversity.

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V-O(oxo) (Å) | V-O(hydroxo/ligand) (Å) | Ref. |

| [VO(OEt)L]¹ | Monoclinic | P2₁/n | 10.953(2) | 12.015(2) | 14.283(3) | 90 | 98.45(3) | 90 | 1.583(2) | 1.834(2), 1.956(2) | [3] |

| [Et₃NH][VO₂L]¹ | Triclinic | P-1 | 10.045(2) | 11.234(2) | 12.567(3) | 70.89 | 80.56 | 69.87 | 1.621(2), 1.634(2) | 1.908(2), 1.987(2) | [3] |

| oxoisopropoxo(N,N'-dihydroxy-N,N'-diisopropylheptanediamido)vanadium(V) | Monoclinic | P2₁/c | 14.537(4) | 9.041(3) | 18.459(5) | 90 | 109.18(2) | 90 | 1.571(3) | 1.791(3), 1.970(3) | [4] |

¹ L = (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Visualization of Key Concepts

Experimental Workflow for Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound complexes.

Insulin-Mimetic Signaling Pathway of Vanadium Compounds

Many oxovanadium complexes exhibit insulin-mimetic properties by interacting with key components of the insulin signaling pathway. A simplified representation of this pathway is shown below. Vanadium compounds can enhance insulin signaling, in part, by inhibiting protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin receptor.[5]

Caption: Simplified insulin-mimetic signaling pathway of vanadium compounds.

This technical guide provides a foundational understanding of the crystal structure analysis of this compound complexes. The presented protocols, data, and visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these promising inorganic compounds. Further investigation into the synthesis of a wider variety of this compound complexes and a more detailed exploration of their specific interactions with biological targets will continue to advance their potential in drug development.

References

- 1. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization and application of oxovanadium(iv) complexes with [NNO] donor ligands: X-ray structures of their corresponding dioxovanadium(v) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of Dihydroxy(oxo)vanadium(V) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of dihydroxy(oxo)vanadium(V) in aqueous solution. Vanadium's multifaceted role in biological systems, including its potential as a therapeutic agent, necessitates a thorough understanding of its speciation and stability under physiological conditions. This document details the complex equilibria of vanadate(V) species in water, presents quantitative thermodynamic data, outlines key experimental protocols for stability determination, and explores the interaction of these species with critical cellular signaling pathways.

Aqueous Speciation of Vanadium(V)

In aqueous solution, vanadium(V) exists as a variety of species, with their relative concentrations being highly dependent on pH and total vanadium concentration. The mononuclear this compound(V) anion, systematically named dihydroxidooxidovanadium(V) and commonly referred to as the dihydrogenvanadate ion, [VO(OH)₂O]⁻ or H₂VO₄⁻, is a key species in a complex series of protonation and polymerization equilibria.

At very low vanadium concentrations (< 10⁻⁵ M), mononuclear species predominate across a wide pH range. As the pH decreases, the orthovanadate ion (VO₄³⁻) undergoes successive protonations to form HVO₄²⁻, H₂VO₄⁻ (this compound(V)), and ultimately the cationic species [VO₂(H₂O)₄]⁺ in strongly acidic conditions (pH < 2).

As the concentration of vanadium increases, polymerization occurs, leading to the formation of various polynuclear species. Notable polyvanadates include the divanadate (V₂O₇⁴⁻), metavanadates (cyclic (VO₃)ₙⁿ⁻), and the decavanadate ion (V₁₀O₂₈⁶⁻), which is particularly stable in the pH range of 2-6. The intricate relationship between these species is crucial for understanding the bioavailability and reactivity of vanadium in biological and pharmaceutical contexts.

A visual representation of the pH-dependent speciation of vanadium(V) is provided by a Pourbaix diagram, which maps the stable vanadium species as a function of pH and electrode potential.

Thermodynamic Stability Data

The thermodynamic stability of this compound(V) and related species is quantified by their formation constants (log K), which describe the equilibrium of their formation from constituent ions. The following tables summarize key thermodynamic data for the formation of mononuclear and polynuclear vanadate(V) species in aqueous solution.

Table 1: Thermodynamic Formation Constants for Mononuclear Vanadate(V) Species

| Equilibrium Reaction | log K (25 °C, I = 1.0 M NaClO₄) |

| VO₃⁻ + H₂O ⇌ HVO₄²⁻ + H⁺ | -13.1 |

| HVO₄²⁻ + H⁺ ⇌ H₂VO₄⁻ | 8.0 |

| H₂VO₄⁻ + H⁺ ⇌ H₃VO₄ | 3.8 |

| H₂VO₄⁻ + H⁺ ⇌ [VO₂(H₂O)₄]⁺ | 3.5 |

Table 2: Thermodynamic Formation Constants for Selected Polynuclear Vanadate(V) Species

| Equilibrium Reaction | log K (25 °C, I = 1.0 M NaClO₄) |

| 2HVO₄²⁻ ⇌ V₂O₇⁴⁻ + H₂O | 1.5 |

| 10VO₄³⁻ + 24H⁺ ⇌ V₁₀O₂₈⁶⁻ + 12H₂O | 129.5 |

Note: The values presented are indicative and can vary with ionic strength and temperature.

Experimental Protocols for Stability Determination

The determination of stability constants for vanadate species relies on various experimental techniques that can probe the concentration of species in solution as a function of changing conditions. The two most common and powerful methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in the hydrogen ion concentration (pH) of a solution upon the addition of a titrant.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of sodium metavanadate (NaVO₃) of known concentration in CO₂-free deionized water.

-

Prepare standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH). The base must be carbonate-free.

-

Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength throughout the titration.

-

-

Apparatus:

-

A high-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

A calibrated burette for the precise addition of the titrant.

-

A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

-

-

Titration Procedure:

-

A known volume of the vanadate stock solution is placed in the titration vessel and diluted with the background electrolyte solution.

-

An initial amount of strong acid is added to protonate the vanadate species fully.

-

The solution is then titrated with the standardized strong base.

-

The pH is recorded after each addition of the base, allowing the system to reach equilibrium.

-

Titrations should be performed at multiple vanadium concentrations to investigate the formation of polynuclear species.

-

-

Data Analysis:

-

The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per vanadium atom.

-

Specialized computer programs (e.g., LETAGROP, HYPERQUAD) are then used to fit the experimental data to a chemical model that includes a set of proposed species and their unknown stability constants. The program refines the stability constants to achieve the best fit between the calculated and experimental titration curves.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the concentration of different vanadate species that exhibit distinct absorption spectra in the ultraviolet and visible regions.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a series of vanadate solutions of known total vanadium concentration in a constant ionic strength medium.

-

Prepare a series of buffer solutions to control the pH of the vanadate solutions accurately.

-

-

Apparatus:

-

A dual-beam UV-Vis spectrophotometer with a thermostated cell holder.

-

Matched quartz cuvettes.

-

-

Measurement Procedure:

-

For each vanadate solution, adjust the pH to a desired value using the appropriate buffer.

-

Record the UV-Vis spectrum over a relevant wavelength range (typically 200-400 nm for vanadate species).

-

Repeat the measurements at a series of different pH values, covering the range of interest for the speciation of this compound(V).

-

-

Data Analysis:

-

The absorbance data at multiple wavelengths and pH values are collected.

-

The Beer-Lambert law is applied, and the total absorbance of the solution is expressed as the sum of the absorbances of the individual species.

-

Multivariate data analysis techniques and specialized software are used to deconvolute the spectra and determine the molar absorptivity spectra and the stability constants of the individual vanadate species.

-

Interaction with Signaling Pathways

The biological effects of vanadium compounds are often attributed to their ability to modulate the activity of key enzymes in cellular signaling pathways. This compound(V) and other vanadate species are known to act as potent inhibitors of protein tyrosine phosphatases (PTPs).

Inhibition of Protein Tyrosine Phosphatases (PTPs)

PTPs are a family of enzymes that play a crucial role in regulating cellular signaling by dephosphorylating tyrosine residues on proteins. Vanadate, being a structural analog of phosphate, can bind to the active site of PTPs and inhibit their activity.[1][2] This inhibition leads to an increase in the phosphorylation state of various proteins, thereby mimicking the effects of growth factors and hormones like insulin.

The mechanism of inhibition involves the vanadate ion coordinating to the active site cysteine residue of the PTP.[1] This interaction blocks the access of the natural substrate to the active site, leading to competitive inhibition.

Caption: Vanadate competitively inhibits PTPs.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. By inhibiting PTPs that normally dephosphorylate and inactivate components of the MAPK/ERK pathway, vanadate can lead to the sustained activation of this pathway.

For example, inhibition of PTPs that act on receptor tyrosine kinases (RTKs) or downstream kinases like MEK and ERK can lead to their prolonged phosphorylation and activation. This can result in a variety of cellular responses, including altered gene expression and cell cycle progression.

Caption: Vanadate modulates the MAPK/ERK pathway.

Conclusion

The thermodynamic stability of this compound(V) in aqueous solution is a cornerstone for understanding its biological activity and potential therapeutic applications. Its existence within a complex network of pH- and concentration-dependent equilibria highlights the importance of careful speciation studies. The experimental protocols outlined provide a framework for researchers to quantitatively assess the stability of vanadate species. Furthermore, the elucidation of its interactions with key signaling pathways, such as the inhibition of PTPs and modulation of the MAPK/ERK cascade, offers valuable insights for drug development professionals exploring the pharmacological potential of vanadium compounds. A thorough grasp of these fundamental chemical and biochemical principles is essential for the rational design and application of vanadium-based therapeutics.

References

Dihydroxy(oxo)vanadium: A Technical Overview of its Role in Insulin-Mimetic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy(oxo)vanadium, a specific form of vanadate, has garnered attention within the scientific community for its contribution to the insulin-mimetic properties of vanadium compounds. Vanadium's ability to lower blood glucose levels has been recognized for decades, positioning it as a potential therapeutic agent for diabetes mellitus. This technical guide provides a comprehensive overview of this compound, its chemical identity, its existence as part of a complex aqueous equilibrium, and its role in the molecular mechanisms underlying the insulin-enhancing effects of vanadium.

Core Compound Identification

The compound of interest is chemically identified as follows:

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 30486-37-4[1] |

| Molecular Formula | H₂O₃V[1] |

| Molecular Weight | 100.96 g/mol [1] |

| Synonyms | Vanadium hydroxide oxide (V(OH)₂O) |

The Aqueous Speciation of Vanadate

It is crucial to understand that this compound does not exist in isolation in biological systems. Instead, it is a component of a complex and dynamic equilibrium of various vanadate species that depends on pH, concentration, and the presence of other ions.[2][3] When vanadium(V) compounds are dissolved in water, a variety of monomeric, dimeric, tetrameric, and decameric species are formed. This compound represents a key monomeric form in this equilibrium.

The following table summarizes the predominant vanadate species at different pH ranges:

| pH Range | Predominant Vanadate Species | Molecular Formula |

| < 3 | Pervanadyl cation | [VO₂]⁺ |

| 3 - 7 | Monomeric vanadate, Dimeric vanadate, Tetrameric vanadate | [H₂VO₄]⁻, [H₂V₂O₇]²⁻, [V₄O₁₂]⁴⁻ |

| 7 - 9 | Dimeric vanadate, Monomeric vanadate | [HV₂O₇]³⁻, [HVO₄]²⁻ |

| 9 - 13 | Monomeric vanadate | [HVO₄]²⁻, [VO₄]³⁻ |

| > 13 | Orthovanadate | [VO₄]³⁻ |

Mechanism of Insulin-Mimetic Action

The insulin-mimetic and insulin-enhancing effects of vanadium compounds are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs).[4] PTPs are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. A key PTP, Protein Tyrosine Phosphatase 1B (PTP1B), is a major negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the insulin signal.

Vanadate, in its various aqueous forms including this compound, acts as a competitive inhibitor of PTPs.[4] This inhibitory action leads to a sustained phosphorylation state of the insulin receptor and its downstream signaling molecules, thereby mimicking or enhancing the effects of insulin. This results in increased glucose uptake by cells and reduced glucose production by the liver.

Signaling Pathway

The following diagram illustrates the insulin signaling pathway and the inhibitory role of vanadate.

Experimental Protocols

Due to the complex speciation of vanadate in solution, it is challenging to design experiments exclusively for this compound. Research is typically conducted using solutions of a vanadium salt (e.g., sodium orthovanadate, Na₃VO₄) prepared at a specific pH to enrich the desired species.

General Protocol for PTP1B Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a vanadate solution on PTP1B activity.

1. Reagents and Buffers:

-

Recombinant human PTP1B enzyme

-

Sodium orthovanadate (Na₃VO₄) stock solution

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Stop solution: 1 M NaOH

2. Preparation of Vanadate Working Solutions:

-

Prepare a fresh stock solution of sodium orthovanadate in deionized water.

-

To generate the desired vanadate species, the pH of the stock solution is adjusted. For monomeric species like this compound, a pH in the physiological range (around 7.4) is typically used. The solution should be allowed to equilibrate.

-

Prepare serial dilutions of the pH-adjusted vanadate solution in the PTP1B assay buffer.

3. Inhibition Assay Procedure:

-

In a 96-well microplate, add the PTP1B enzyme to each well.

-

Add the various concentrations of the vanadate working solutions to the wells. Include a control with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

-

Allow the reaction to proceed at 37°C for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

4. Data Analysis:

-

Calculate the percentage of PTP1B inhibition for each vanadate concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the vanadate concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion

This compound is a chemically defined form of vanadate with the CAS number 30486-37-4. However, its biological significance is best understood within the context of the complex aqueous chemistry of vanadium. As a key monomeric species in physiological solutions, it contributes to the overall insulin-mimetic effects of vanadate, primarily through the inhibition of protein tyrosine phosphatases like PTP1B. Future research aimed at elucidating the specific roles of different vanadate species may lead to the development of more potent and selective vanadium-based therapeutics for diabetes and related metabolic disorders. The challenge remains in designing experiments that can dissect the activity of individual species from the dynamic equilibrium present in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. The (biological) speciation of vanadate(V) as revealed by (51)V NMR: A tribute on Lage Pettersson and his work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical, biochemical, and biological behaviors of vanadate and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Insulin-mimetic property of vanadium compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Dihydroxy(oxo)vanadium(IV)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of dihydroxy(oxo)vanadium(IV), also known as vanadium(IV) oxo-dihydroxide, with the chemical formula VO(OH)₂. This compound serves as a crucial precursor in the synthesis of various vanadium oxides and complexes that are of significant interest in materials science, catalysis, and for their potential therapeutic applications.

Overview & Principle

The synthesis of this compound(IV) is achieved through a straightforward precipitation method. The underlying principle involves the hydrolysis of a vanadium(IV) salt in an aqueous solution. By carefully adjusting the pH to a specific range, the solubility of vanadium(IV) ions is minimized, leading to the precipitation of VO(OH)₂. This eco-friendly method can be performed at room temperature and offers a high yield of the desired product.

Experimental Protocol

This protocol details the steps for the synthesis of this compound(IV) from a vanadium(IV) source.

2.1. Materials & Reagents

-

Vanadium(IV) source (e.g., Vanadyl sulfate hydrate, VOSO₄·xH₂O)

-

Deionized water

-

pH adjusting agent (e.g., 1 M Sodium hydroxide solution, NaOH)

-

Dilute acid for washing (e.g., 0.1 M Hydrochloric acid, HCl)

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

2.2. Synthesis Procedure

-

Preparation of Vanadium(IV) Solution:

-

Dissolve a known quantity of the vanadium(IV) source in deionized water to create a vanadium(IV) solution. The concentration can be adjusted, but a typical starting concentration is in the range of 0.1 M to 0.5 M.

-

-

pH Adjustment and Precipitation:

-

Place the vanadium(IV) solution in a beaker on a magnetic stirrer.

-

Begin stirring the solution at room temperature.

-

Slowly add the pH adjusting agent (e.g., 1 M NaOH) dropwise to the solution.

-

Continuously monitor the pH of the solution using a pH meter or pH paper.

-

Continue adding the base until the pH of the solution reaches approximately 5.6. A precipitate of this compound(IV) will form.[1][2]

-

Allow the reaction to proceed for at least 5 minutes to ensure complete precipitation.[1][2]

-

-

Isolation and Purification:

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected precipitate with deionized water to remove any soluble impurities.

-

To further minimize impurities, wash the precipitate with a dilute acid (e.g., 0.1 M HCl).[1][2]

-

Finally, wash the precipitate again with deionized water to remove any residual acid.

-

-

Drying:

-

Carefully transfer the washed precipitate to a suitable container.

-

Dry the product in a drying oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved. The resulting solid is this compound(IV).

-

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound(IV) and its subsequent conversion to other vanadium oxides.

| Parameter | Value | Notes | Reference |

| Precipitation Yield of VO(OH)₂ | 98.6% | Achieved by adjusting the pH of a vanadium(IV) strip liquor to 5.6 at room temperature. | [1][2] |

| Purity of VO₂ (from VO(OH)₂) ** | 98.82% | Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in an argon flow (50 mL/min). | [1][2] |

| Purity of V₂O₅ (from VO(OH)₂) ** | 98.70% | Obtained after calcining VO(OH)₂ for 2 hours at 550 °C in air. | [1][2] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound(IV).

Caption: Workflow for the synthesis of this compound(IV).

References

Dihydroxy(oxo)vanadium in Oxidation Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of dihydroxy(oxo)vanadium and related oxovanadium(V) species in oxidation catalysis. It includes application notes, quantitative data summaries, detailed experimental protocols, and visualizations of reaction mechanisms and workflows to support research and development in synthetic chemistry and drug development.

Application Notes

This compound, often represented as VO(OH)₃ or in its dehydrated form, V₂O₅, is a versatile and efficient catalyst for a variety of oxidation reactions. Its catalytic activity stems from the ability of the vanadium center to readily cycle between different oxidation states, primarily V(V) and V(IV), facilitating the transfer of oxygen atoms from an oxidant to a substrate. These catalysts are valued for their high selectivity and activity under relatively mild conditions, making them attractive for fine chemical synthesis and the development of pharmaceutical intermediates.

Key applications of this compound and related oxovanadium species in oxidation catalysis include:

-

Oxidation of Alcohols: Primary and secondary alcohols can be selectively oxidized to aldehydes and ketones, respectively. Oxovanadium catalysts, in conjunction with oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), offer a green and efficient alternative to traditional stoichiometric oxidants.

-

Oxidation of Sulfides: Sulfides are readily and selectively oxidized to sulfoxides and, with further oxidation, to sulfones. This transformation is crucial in the synthesis of various biologically active molecules and chiral auxiliaries. Vanadium-catalyzed oxidations often exhibit high chemoselectivity, minimizing over-oxidation to the sulfone when the sulfoxide is the desired product.

-

Epoxidation of Alkenes: The formation of epoxides from alkenes is a fundamental transformation in organic synthesis. Oxovanadium complexes, particularly with hydroperoxide oxidants like tert-butyl hydroperoxide (TBHP), are effective catalysts for this reaction, including the stereoselective epoxidation of allylic alcohols.

-

Hydroxylation of Aromatics: Direct hydroxylation of aromatic compounds to phenols is a challenging but highly desirable reaction. Vanadium-based catalysts have shown promise in activating oxidants like H₂O₂ for the selective hydroxylation of benzene and its derivatives.[1][2][3][4]

-

Oxidation of Phenols: Substituted phenols can be oxidized to quinones or other coupling products using oxovanadium catalysts. This reactivity is relevant in the synthesis of complex organic molecules and in understanding oxidative degradation pathways.

The versatility of oxovanadium catalysts is further enhanced by the ability to tune their reactivity and selectivity through the use of various ligands, supports, and reaction conditions.

Data Presentation

The following tables summarize quantitative data for key oxidation reactions catalyzed by oxovanadium species.

Table 1: Oxidation of Alcohols

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |

| Benzyl alcohol | V₂O₅ | O₂ | Toluene | 100 | 3 | >99 | Benzaldehyde | >99 | N/A |

| 1-Phenylethanol | V₂O₅ | O₂ | Toluene | 100 | 5 | >99 | Acetophenone | >99 | N/A |

| Cyclohexanol | [VO(acac)₂] | H₂O₂ | Acetonitrile | 80 | 8 | 95 | Cyclohexanone | >99 | N/A |

| Geraniol | [VO(acac)₂] | TBHP | CH₂Cl₂ | 25 | 2 | 100 | 2,3-Epoxygeraniol | 98 | N/A |

Table 2: Oxidation of Sulfides

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |

| Thioanisole | [VO(acac)₂]/Schiff Base | H₂O₂ | Dichloromethane | 0 | 0.5 | 95 | Methyl phenyl sulfoxide | >99 | [5] |

| Methyl p-tolyl sulfide | [VO(acac)₂]/Chiral Ligand | H₂O₂ | Chloroform | 0 | 2 | 98 | Methyl p-tolyl sulfoxide | >99 | [5] |

| Dibenzyl sulfide | V₂O₅ | H₂O₂ | Ethanol | 25 | 1 | 99 | Dibenzyl sulfoxide | 98 | N/A |

Table 3: Epoxidation of Alkenes

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |

| Cyclohexene | [VO(acac)₂]/MMT-K10 | TBHP | Toluene | 25 | 18 | 20 | Cyclohexene oxide | 70 | [6] |

| Styrene | Oxovanadium(salen) | TBHP | Acetonitrile | RT | 8 | >95 | Styrene oxide | 51 (epoxide/by-product ratio) | [7] |

| Cyclooctene | Oxovanadium-Schiff base | TBHP | Chloroform | 61 | 6 | ~100 | Cyclooctene oxide | >99 | [7] |

| Geraniol | [VO(acac)₂] | TBHP | CH₂Cl₂ | 25 | 2 | 100 | 2,3-Epoxygeraniol | 98 | N/A |

Table 4: Hydroxylation of Aromatics

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | Selectivity (%) | Reference |

| Benzene | V-pg-C₃N₄ | H₂O₂ | Acetonitrile/Acetic Acid | 60 | 4 | 60 | Phenol | 99.7 | [4] |

| Benzene | VOx/RGO | H₂O₂ | Acetic Acid | 50 | 5 | 17.4 | Phenol | 93.1 | [3] |

| Benzene | V-substituted phosphomolybdate | H₂O₂ | Acetic Acid | RT | 1.67 | 26 | Phenol | 91 | [8] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Catalytically Active Oxovanadium(V) Solution

This protocol describes the in-situ generation of a catalytically active oxovanadium(V) species from a common precursor, vanadium(V) oxide.

Materials:

-

Vanadium(V) oxide (V₂O₅)

-

Hydrogen peroxide (30% aqueous solution)

-

Deionized water

-

Appropriate reaction solvent (e.g., acetonitrile, ethanol)

Procedure:

-

In a clean glass vial, carefully add a small amount of V₂O₅ powder.

-

To the V₂O₅, slowly add a 30% aqueous solution of hydrogen peroxide dropwise while stirring. An exothermic reaction will occur, and the orange V₂O₅ will dissolve to form a reddish-brown solution containing peroxovanadium(V) species.

-

Continue adding H₂O₂ until all the V₂O₅ has dissolved.

-

Allow the solution to cool to room temperature.

-

This stock solution of the active oxovanadium(V) catalyst can then be diluted with an appropriate solvent and used in the catalytic oxidation reactions.

Note: Peroxovanadium species are powerful oxidants. Handle with care.

Protocol 2: Catalytic Oxidation of an Alcohol to a Ketone

This protocol details the oxidation of a secondary alcohol, 1-phenylethanol, to acetophenone using an in-situ prepared oxovanadium catalyst.

Materials:

-

1-Phenylethanol

-

Catalyst solution (from Protocol 1)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylethanol (1.0 mmol) and acetonitrile (10 mL).

-

Add the oxovanadium catalyst solution (e.g., 0.01 mmol of V).

-

Heat the mixture to 80 °C with stirring.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 mmol) to the reaction mixture over a period of 30 minutes using a syringe pump.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess peroxide by adding a small amount of sodium sulfite solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Catalytic Oxidation of a Sulfide to a Sulfoxide

This protocol describes the selective oxidation of thioanisole to methyl phenyl sulfoxide.

Materials:

-

Thioanisole

-

Vanadyl acetylacetonate ([VO(acac)₂])

-

Schiff base ligand (e.g., from salicylaldehyde and an amino acid)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve [VO(acac)₂] (0.01 mmol) and the Schiff base ligand (0.01 mmol) in dichloromethane (5 mL). Stir the solution for 15 minutes to form the catalyst complex.

-

Cool the solution to 0 °C in an ice bath.

-

Add thioanisole (1.0 mmol) to the reaction mixture.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) dropwise over 10 minutes.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Protocol 4: Catalytic Epoxidation of an Alkene

This protocol details the epoxidation of cyclohexene using a supported vanadium catalyst.

Materials:

-

Cyclohexene

-

Vanadyl acetylacetonate ([VO(acac)₂])

-

Montmorillonite K-10 (MMT-K10)

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Catalyst Preparation: Suspend MMT-K10 (1 g) in a solution of [VO(acac)₂] (0.1 g) in toluene (20 mL). Stir the mixture at room temperature for 18 hours. Filter the solid, wash with toluene and ethanol, and dry to obtain the supported catalyst.[6]

-

Epoxidation: In a round-bottom flask, suspend the prepared catalyst (100 mg) in toluene (10 mL).

-

Add cyclohexene (1.0 mmol).

-

Add TBHP (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Monitor the reaction by GC analysis.

-

After the reaction, filter off the catalyst. The catalyst can be washed, dried, and reused.

-

The filtrate contains the product, cyclohexene oxide, which can be isolated and purified.

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. mdpi.com [mdpi.com]

- 4. Highly Dispersed Vanadia Anchored on Protonated g-C3N4 as an Efficient and Selective Catalyst for the Hydroxylation of Benzene into Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]

- 6. tuengr.com [tuengr.com]

- 7. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols [mdpi.com]

- 8. researchgate.net [researchgate.net]

Analytical Techniques for Quantifying Dihydroxy(oxo)vanadium in Biological Samples

Application Note & Protocols

Introduction

Vanadium is a trace element that exists in several oxidation states, with vanadium(V) (vanadate) and vanadium(IV) (vanadyl) being the most common in biological systems. Dihydroxy(oxo)vanadium, a form of vanadate, is of significant interest to researchers in toxicology, nutrition, and pharmacology due to its potential insulin-mimetic properties and its role in various enzymatic processes. Accurate quantification of this specific vanadium species in complex biological matrices like blood, urine, and tissue is crucial for understanding its metabolic fate, therapeutic potential, and toxicity.

This document provides detailed application notes and protocols for the primary analytical techniques used to quantify this compound in biological samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the need for speciation between different vanadium forms.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry is a powerful technique for determining the total vanadium concentration in biological samples with exceptional sensitivity.[1][2] While standard ICP-MS measures the total elemental concentration, it can be coupled with separation techniques like high-performance liquid chromatography (HPLC) to achieve speciation of vanadium(IV) and vanadium(V).[3][4]

Principle: Samples are introduced into a high-temperature argon plasma, which atomizes and ionizes the vanadium atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each isotope, allowing for highly sensitive quantification. A significant challenge in ICP-MS analysis of vanadium is the potential for spectral interference from species like 35Cl16O+ and 34S16OH+, which can overlap with the main vanadium isotope at m/z=51.[1][5] High-resolution ICP-MS (HR-ICP-MS) or the use of a dynamic reaction cell (DRC) can effectively resolve these interferences.[5][6]

Experimental Protocol: Total Vanadium in Urine and Serum by HR-ICP-MS

This protocol is adapted from methodologies for the sensitive determination of vanadium in biological fluids.[2][5][6]

1. Reagents and Materials:

-

High-purity nitric acid (HNO₃)

-

Ultrapure deionized water (18.2 MΩ·cm)

-

Vanadium standard solutions (1000 mg/L)

-

Polypropylene tubes (pre-cleaned by leaching with dilute HNO₃)

-

Micropipettes

2. Sample Preparation (Dilution):

-

Allow frozen urine or serum samples to thaw at room temperature.

-

In a Class 100 clean fume hood, pipette 0.250 mL of the sample (urine or serum) into a pre-cleaned 8 mL polypropylene tube.

-

Add 4.75 mL of 0.3% HNO₃ to the tube for a 20-fold dilution.[2][5][6]

-

Cap the tube and vortex thoroughly to ensure a homogenous mixture.

-

Prepare a method blank using 0.250 mL of ultrapure water instead of the sample.

3. Instrument Setup and Calibration:

-

Use an HR-ICP-MS instrument capable of achieving a resolution of at least 4000 to resolve 51V+ from 35Cl16O+ interference.[5][6]

-

Typical HR-ICP-MS operating conditions can be found in the instrument's user manual and relevant literature.[6]

-

Perform external calibration or the method of standard additions. For standard additions, prepare calibration standards by spiking pooled urine or serum samples with known concentrations of vanadium.[5][6] This helps to matrix-match the standards and the samples, improving accuracy.

4. Data Acquisition and Analysis:

-

Aspirate the prepared samples into the ICP-MS. It may be necessary to aspirate a diluted sample for several minutes before starting measurements to stabilize the system.[5]

-

Monitor the signal intensity for the vanadium isotope at m/z = 51.

-

Quantify the vanadium concentration in the samples by comparing their signal intensities to the calibration curve.

-

Correct the results for the initial 20-fold dilution to obtain the concentration in the original sample.

Quantitative Data for ICP-MS Methods

| Parameter | Urine | Serum/Plasma | Reference |

| Limit of Detection (LOD) | 10 pg/mL | 10 pg/mL | [2][6] |

| 0.268 ng/mL | [7] | ||

| Linear Range | 5.00 - 1,000 ng/mL | 5.00 - 1,000 ng/mL | [7][8] |

| Reported Concentration Range | <10 to 1500 pg/mL | <10 to 760 pg/mL | [2][6] |

| Spike Recovery | 99 ± 2% | 98 ± 3% | [2][6] |

Spectrophotometric Methods

Spectrophotometry offers a more accessible and cost-effective alternative to ICP-MS for vanadium quantification.[1] These methods are typically based on the formation of a colored complex between vanadium(V) and a specific chromogenic reagent.[9][10] The intensity of the color, measured by a spectrophotometer at a specific wavelength, is proportional to the vanadium concentration. While generally less sensitive than ICP-MS, spectrophotometric assays can be optimized for sufficient performance in various biological and environmental samples.[11][12]

Principle: Vanadium(V) reacts with a chromogenic agent, such as benzohydroxamic acid or 2,4-dinitrophenylhydrazine, to form a complex with a distinct absorption spectrum in the visible range.[9][11] The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the complex. Interference from other metal ions, particularly iron, is a common issue and may require a pre-extraction or masking step.[9]

Experimental Protocol: Vanadium(V) in Digested Tissue using Benzohydroxamic Acid

This protocol is based on a method for determining vanadium in various animal tissues, with a specific step to eliminate iron interference.[9]

1. Reagents and Materials:

-

Concentrated nitric acid (HNO₃) and perchloric acid (HClO₄)

-

Benzohydroxamic acid solution

-

1-Octanol or another suitable higher alcohol

-

Glycine-HCl buffer (pH 3.0)

-

Ammonium hydroxide (for pH adjustment)

-

Spectrophotometer with 1-cm cuvettes

-

Kjeldahl flasks for digestion

2. Sample Preparation (Acid Digestion):

-

Weigh a suitable amount of tissue sample and place it in a Kjeldahl flask.

-

Add concentrated nitric acid and perchloric acid (e.g., 5 mL HNO₃ and 1.5 mL HClO₄).

-

Heat the mixture cautiously (e.g., at 120°C) until initial foaming subsides, then increase the temperature (to about 170°C) until the digest is clear.

-

After cooling, carefully neutralize the digest with ammonium hydroxide and dilute with deionized water.

3. Iron Removal (Pre-extraction):

-

Adjust the pH of the aqueous digest to 8.5.

-

Add the benzohydroxamic acid reagent and extract with 1-octanol. At this pH, the iron-benzohydroxamate complex is extracted into the organic phase, while vanadium remains in the aqueous phase.[9]

-

Separate the aqueous phase for the next step.

4. Vanadium Quantification:

-

Adjust the pH of the iron-free aqueous phase to 3.0 using the glycine-HCl buffer.[9]

-

Add a fresh portion of the benzohydroxamic acid solution.

-

Extract the vanadium-benzohydroxamate complex into a known volume of 1-octanol by vigorous shaking.

-

Centrifuge to separate the phases cleanly.

-

Measure the absorbance of the organic phase at the λmax for the vanadium complex (approximately 450 nm).[9]

-

Prepare a calibration curve using standard vanadium solutions subjected to the same extraction procedure.

-

Calculate the vanadium concentration in the original sample based on the calibration curve.

Quantitative Data for Spectrophotometric Methods

| Method/Reagent | Limit of Detection (LOD) | Linear Range | Molar Absorptivity (ε) | Reference |

| HTAR and TTC | 4.6 ng/mL | 0.015–2.0 μg/mL | 5.2 × 10⁴ L mol⁻¹ cm⁻¹ | [10] |

| 2,4-Dinitrophenylhydrazine | 0.0124 μg/mL | 0.1–2.8 μg/mL | 2.6 × 10⁴ L mol⁻¹ cm⁻¹ | [11] |

| Thionin | 0.035 μg/mL | 0.2–10 μg/mL | 2.298 x 10⁴ L mol⁻¹ cm⁻¹ | [13] |

| Solid-Phase Spectrophotometry | 0.03–2.2 ng/mL | [12] |

Visualizations

Experimental Workflows

Caption: General experimental workflow for vanadium analysis.

Vanadate's Role in Insulin Signaling

Caption: Vanadate inhibits PTP1B to enhance insulin signaling.

Summary and Comparison of Techniques

| Feature | ICP-MS | Spectrophotometry |

| Principle | Atomic ionization and mass detection | Formation of a colored complex |

| Sensitivity | Very high (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) |

| Speciation | Requires coupling with HPLC/CE | Can be designed for a specific oxidation state (e.g., V(V)) |

| Throughput | High (with autosampler) | Moderate to high |

| Cost | High (instrumentation and maintenance) | Low (common laboratory equipment) |

| Interferences | Spectral (isobaric) overlaps | Other metal ions forming colored complexes |

| Best For | Trace and ultra-trace quantification, speciation studies | Routine analysis, higher concentration samples, cost-sensitive labs |

The quantification of this compound in biological samples can be effectively achieved through several analytical techniques. HR-ICP-MS offers unparalleled sensitivity and is the method of choice for determining trace and ultra-trace concentrations, especially when coupled with HPLC for speciation analysis.[1][5] Spectrophotometric methods, while less sensitive, provide a robust, cost-effective, and accessible alternative for routine analysis, provided that potential interferences from the sample matrix are properly addressed.[9][13] The selection of the optimal method requires careful consideration of the specific research question, sample type, required detection limits, and available resources. Proper sample preparation, including digestion and matrix removal, is a critical step for obtaining accurate and reliable results with any of these techniques.[1][3]

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Determination of vanadium in biological fluids using HR-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. Application of HPLC to measure vanadium in environmental, biological and clinical matrices - Arabian Journal of Chemistry [arabjchem.org]

- 4. Speciation of vanadium(IV) and vanadium(V) using ion-exchange chromatography and ICP-AES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of total vanadium in rodent plasma and urine by inductively coupled plasma–mass spectrometry (ICP-MS) | RTI [rti.org]

- 8. Quantitation of Total Vanadium in Rodent Plasma and Urine by Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase spectrophotometric determination of trace amounts of vanadium using 2,3-dichloro-6(3-carboxy-2- hydroxynaphthylazo)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ajol.info [ajol.info]

Dihydroxy(oxo)vanadium: A Versatile Precursor for Advanced Materials Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dihydroxy(oxo)vanadium, with the chemical formula VO(OH)₂, is a valuable precursor for the synthesis of a wide range of vanadium-based materials. Its utility spans across catalysis, energy storage, and biomedicine, offering a versatile starting point for the development of advanced materials with tailored properties. These application notes provide an overview of its use in materials synthesis and detailed protocols for key applications, catering to researchers in materials science and drug development.

Application in Materials Synthesis

This compound serves as a precursor for various vanadium oxides, which are notable for their diverse structures and oxidation states.[1] These oxides are synthesized through methods such as sol-gel and hydrothermal processes.[2] The resulting materials, including vanadium pentoxide (V₂O₅), find applications as catalysts in chemical reactions and as cathode materials in lithium-ion batteries.[1][3]

Catalysis

Vanadium oxides derived from precursors like this compound are effective catalysts for various oxidation reactions.[4] The catalytic activity is attributed to the ability of vanadium to exist in multiple oxidation states, facilitating redox reactions.[2] Supported vanadium oxide catalysts, where the vanadium species are dispersed on a high-surface-area support like silica or alumina, are particularly important in industrial processes.[4]

Table 1: Catalytic Performance of Supported Vanadium Oxide Catalysts

| Support | Vanadia Loading (wt%) | Reaction | Conversion (%) | Selectivity (%) | Reference |

| SiO₂ | 5 | Propane ODH | 10 | 55 (Propylene) | [5] |

| Al₂O₃ | 10 | Cyclohexane Oxidation | 8 | 85 (Cyclohexanol/Cyclohexanone) | [6] |

| ZrO₂ | 3 | Butane ODH | 15 | 60 (Butenes) | [5] |

Note: This table presents generalized data for supported vanadium oxide catalysts. Performance may vary based on the specific precursor and synthesis conditions.

Energy Storage

Vanadium oxides are promising cathode materials for lithium-ion batteries due to their layered structure, which allows for the intercalation and deintercalation of lithium ions.[7] The high theoretical capacity of materials like V₂O₅ makes them attractive for next-generation energy storage devices.[8] Nanostructuring of these materials, which can be achieved through controlled synthesis from precursors like this compound, can significantly enhance their electrochemical performance by improving ion diffusion and electronic conductivity.[8]

Table 2: Electrochemical Performance of V₂O₅ Cathodes

| Material Morphology | Current Density | Initial Discharge Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) | Reference |

| Nanobelts | 50 mA/g | 281 | ~88 | [7] |

| Nanoflowers | 1 C | 220 | ~95 | [9] |

| Nanoparticles | 0.1 A/g | 310 | ~90 | [8] |

Note: This table presents representative data for nanostructured V₂O₅ cathodes. Performance is highly dependent on synthesis method, electrode composition, and testing conditions.

Drug Development and Signaling Pathways

Vanadium compounds have garnered interest in drug development, particularly for their insulin-mimetic and anti-cancer properties.[10][11] The biological effects of vanadium are often attributed to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play crucial roles in regulating cellular signaling pathways. By inhibiting PTPs, vanadium compounds can modulate key signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in diseases like diabetes and cancer.[11][12]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of vanadium compounds in major cellular signaling pathways.

Caption: Vanadium compounds inhibit PTPs, leading to sustained activation of the MAPK/ERK pathway.

Caption: Vanadium compounds can inhibit PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.

Experimental Protocols

While specific protocols for this compound are not widely available, the following generalized protocols for sol-gel and hydrothermal synthesis of vanadium oxides can be adapted. It is recommended to perform small-scale trials to optimize parameters such as concentration, pH, temperature, and reaction time when using this compound as the precursor.

Generalized Sol-Gel Synthesis of Vanadium Oxide Films

This protocol describes a general method for preparing vanadium oxide films on a substrate.

Materials:

-

This compound precursor

-

Solvent (e.g., isopropanol, ethanol)[13]

-

Substrate (e.g., glass, silicon wafer)

-

Stir plate and magnetic stir bar

-

Spin coater or dip coater

-

Furnace for calcination

Procedure:

-

Precursor Solution Preparation: Dissolve the this compound precursor in the chosen solvent to achieve the desired concentration. Stir the solution at room temperature until the precursor is fully dissolved. The viscosity of the sol can be adjusted by varying the concentration and solvent.[7]

-

Film Deposition:

-

Spin Coating: Dispense the precursor solution onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to obtain a uniform film.

-

Dip Coating: Immerse the substrate into the precursor solution and withdraw it at a constant speed. The film thickness can be controlled by the withdrawal speed.

-

-

Drying: Dry the coated substrate in an oven at a low temperature (e.g., 80-100 °C) for a sufficient time to remove the solvent.

-

Calcination: Place the dried film in a furnace and heat it to the desired calcination temperature (e.g., 400-500 °C) in air for several hours to form the crystalline vanadium oxide phase.[14] The heating and cooling rates should be controlled to avoid cracking of the film.

Generalized Hydrothermal Synthesis of Vanadium Oxide Nanostructures

This protocol outlines a general procedure for synthesizing vanadium oxide nanostructures.

Materials:

-

This compound precursor

-

Deionized water

-

Structure-directing agent (optional, e.g., long-chain amines for nanotubes)[15]

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

Reaction Mixture Preparation: Disperse the this compound precursor in deionized water. If desired, add a structure-directing agent. Stir the mixture to form a homogeneous suspension. The pH of the solution can be a critical parameter and may need adjustment.

-

Hydrothermal Treatment: Transfer the reaction mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 180-220 °C) and maintain it for a specific duration (e.g., 12-48 hours).[16]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation.

-

Washing and Drying: Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Workflow for Materials Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of vanadium oxide materials.

References

- 1. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. Oxido- and Dioxido-Vanadium(V) Complexes Supported on Carbon Materials: Reusable Catalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Vanadium pentoxide cathode materials for high-performance lithium-ion batteries enabled by a hierarchical nanoflower structure via an electrochemical process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. Vanadium Compounds as PTP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. revues.imist.ma [revues.imist.ma]

- 15. Synthesis, structural and electrochemical properties of V4O9 cathode for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Pivotal Role of Dihydroxy(oxo)vanadium in Enzymatic Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy(oxo)vanadium(V), commonly known as vanadate in its +5 oxidation state, has garnered significant attention in biochemical and pharmacological research due to its potent and often specific interactions with a variety of enzymes. Its chemical resemblance to phosphate allows it to act as a transition-state analog inhibitor for numerous phosphate-metabolizing enzymes, making it a valuable tool for studying enzymatic reaction mechanisms and a lead compound in drug discovery, particularly in the context of diabetes and cancer. This document provides detailed application notes on the role of this compound in enzymatic reactions, comprehensive protocols for key experiments, and visualizations of its effects on signaling pathways.

Application Notes

Mechanism of Action: A Phosphate Mimic

The primary mechanism by which this compound exerts its biological effects is by acting as a structural and electronic analog of the phosphate group. In aqueous solution, vanadate exists in equilibrium with various protonated and oligomeric forms, with the tetrahedral dihydrogenvanadate ion, [VO₂(OH)₂]⁻, being a key species at physiological pH. This tetrahedral geometry is remarkably similar to that of the phosphate ion (PO₄³⁻).

Crucially, during phosphoryl transfer reactions, the phosphate group proceeds through a transient, high-energy trigonal bipyramidal transition state. This compound can readily adopt a stable trigonal bipyramidal geometry, effectively mimicking this transition state.[1] By binding tightly to the active site of phosphate-metabolizing enzymes, it stalls the catalytic cycle, leading to potent inhibition. This makes vanadate an invaluable tool for trapping enzymes in a conformation that resembles the transition state, providing insights into their catalytic mechanisms.

Target Enzymes and Biological Effects

This compound and its derivatives are known to inhibit a wide array of enzymes, primarily those involved in phosphate metabolism. This broad-spectrum inhibitory activity translates into significant biological effects.

-

Phosphatases: Vanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which is a key negative regulator of the insulin signaling pathway.[2] By inhibiting PTP1B, vanadate promotes the phosphorylation of the insulin receptor and its downstream targets, leading to insulin-mimetic effects, including enhanced glucose uptake and glycogen synthesis. It also inhibits alkaline and acid phosphatases.

-

ATPases: Various ATPases, including Na⁺/K⁺-ATPase, Ca²⁺-ATPase, and H⁺-ATPases, are sensitive to vanadate inhibition. This inhibition disrupts ion gradients across cellular membranes, affecting numerous cellular processes.

-

Kinases: While vanadate is primarily known as a phosphatase inhibitor, its interactions with kinases are more complex. The reduced form, vanadyl (VO²⁺), can inhibit certain receptor tyrosine kinases.[3] Conversely, by inhibiting phosphatases, vanadate can lead to the net activation of kinase-mediated signaling pathways.

-

Other Enzymes: The inhibitory effects of vanadate extend to other enzyme classes, including ribonucleases, mutases, and synthases.[1]

Redox Chemistry and its Implications

The vanadium atom can exist in multiple oxidation states, with V(V) (vanadate) and V(IV) (vanadyl) being the most biologically relevant. The intracellular environment can facilitate the reduction of vanadate to vanadyl. This redox cycling can contribute to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways and, at higher concentrations, induce oxidative stress. Furthermore, the different oxidation states exhibit distinct inhibitory profiles, adding another layer of complexity to the biological actions of vanadium compounds.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its derivatives varies depending on the target enzyme, the specific vanadium compound, and the experimental conditions. The following table summarizes key quantitative data from the literature.

| Enzyme | Vanadium Compound | Type of Inhibition | Kᵢ Value | IC₅₀ Value | Source |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Sodium Orthovanadate | Competitive | 0.38 ± 0.02 µM | - | [2] |

| Human Alkaline Phosphatase | Sodium Orthovanadate | Competitive | < 1 µM | - | [4] |

| Na⁺/K⁺-ATPase | Sodium Orthovanadate | - | - | 10⁻⁶ - 10⁻⁷ M | [5] |

| Insulin Receptor Tyrosine Kinase | Vanadyl Sulfate | Non-competitive | - | 23 ± 4 µM | [3] |

| Insulin-like Growth Factor-I Receptor | Vanadyl Sulfate | - | - | 19 ± 3 µM | [3] |

| MutS ATPase | Vanadate | Non-competitive | 22 ± 8 µM | 90 µM (decavanadate) | [6] |

Experimental Protocols

Protocol 1: Determination of Kᵢ for PTP1B Inhibition by this compound

This protocol describes a continuous spectrophotometric assay to determine the inhibition constant (Kᵢ) of this compound for Protein Tyrosine Phosphatase 1B (PTP1B) using a chromogenic substrate.

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

Sodium Orthovanadate (Na₃VO₄) as inhibitor

-

Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PTP1B in assay buffer.

-

Prepare a stock solution of pNPP in assay buffer.

-

Prepare a stock solution of sodium orthovanadate in deionized water. Activate the vanadate by boiling for 1-2 minutes to depolymerize it to the monomeric form, then cool to room temperature and adjust the pH to 7.2. Prepare serial dilutions of the activated vanadate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing varying concentrations of the substrate (pNPP) and a fixed concentration of the inhibitor (vanadate). Include a control set with no inhibitor.

-

To each well, add 50 µL of assay buffer containing the appropriate concentration of vanadate (or no inhibitor for control).

-

Add 25 µL of the PTP1B enzyme solution to each well to initiate the reaction.

-

Incubate the plate at 37°C for 10-30 minutes.

-

-

Measurement:

-

Stop the reaction by adding 25 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the absorbance values.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

-

Determine the type of inhibition by observing the changes in Vmax and Km. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the Kᵢ value from the x-intercept of the plots or by using appropriate enzyme kinetics software.

-

Protocol 2: Na⁺/K⁺-ATPase Activity Inhibition Assay

This protocol outlines a method to measure the inhibition of Na⁺/K⁺-ATPase activity by this compound using a colorimetric assay to detect inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na⁺/K⁺-ATPase enzyme preparation (e.g., from pig kidney microsomes)

-

ATP (disodium salt)

-

Sodium Orthovanadate (Na₃VO₄)

-

Assay Buffer: 30 mM Histidine, 130 mM NaCl, 20 mM KCl, 3 mM MgCl₂, pH 7.4

-

Ouabain (a specific inhibitor of Na⁺/K⁺-ATPase)

-

Malachite Green Reagent for phosphate detection

-

Tris-HCl buffer

Procedure:

-

Enzyme Preparation:

-

Prepare a suspension of the Na⁺/K⁺-ATPase in a suitable buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of sodium orthovanadate and activate it as described in Protocol 1. Prepare serial dilutions in the assay buffer.

-

-

Assay Reaction:

-

Set up two sets of reaction tubes. One set will measure total ATPase activity, and the other will measure ouabain-insensitive ATPase activity.

-

For the total activity set, add the assay buffer, the enzyme preparation, and the desired concentration of vanadate.

-

For the ouabain-insensitive set, add the assay buffer, the enzyme preparation, ouabain (to a final concentration of 1 mM), and the desired concentration of vanadate.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate at 37°C for 20-30 minutes.

-

-

Phosphate Detection:

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620 nm after color development.

-

-

Data Analysis: